

The Volatile Landscape of Angelica acutiloba Root: A GC-MS Based Technical Guide

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Compound of Interest

ANGELICA ACUTILOBA ROOT

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This technical guide provides an in-depth exploration of the volatile organic compounds (VOCs) present in the root of Angelica acutiloba, a plant with significant applications in traditional medicine. Utilizing Gas Chromatography-Mass Spectrometry (GC-MS), this document outlines the key chemical constituents, presents quantitative data, details experimental protocols for analysis, and visualizes the potential biological activities of major compounds through their signaling pathways.

Quantitative Analysis of Volatile Organic Compounds

The chemical profile of Angelica acutiloba root is rich and varied, with phthalides and monoterpenes being the most prominent classes of compounds. The relative abundance of these VOCs can be influenced by factors such as the plant's origin and the extraction method employed. The following tables summarize the quantitative data from various studies, providing a comparative overview of the major constituents.

Table 1: Volatile Compounds Identified in Angelica acutiloba Root by Steam Distillation (SD) GC-MS[1][2]



Compound	Retention Index (RI)	Relative Content (%)
3-n-butylphthalide	-	Main Compound
γ-terpinene	-	Main Compound
p-cymene	-	Main Compound
cis-β-ocimene	-	Main Compound
Butanal	609	<0.1
Hexanal	777	<0.1
Heptanal	879	<0.1
Tricyclene	923	<0.1
Camphene	949	0.5 ± 0.0
Sabinene	969	0.3 ± 0.0
2-Pentylfuran	973	0.5 ± 0.3
Limonene	1030	1.8 ± 0.6
Linalool	1087	0.3 ± 0.0
Undecane	1093	0.1 ± 0.0
2-Nonenal	1129	0.1 ± 0.0

Note: Data synthesized from Chen et al. (2014). The original study identified 61 compounds; this table presents a selection of those found in the root.

Table 2: Chemical Constituents of Essential Oils from Angelica acutiloba Radix by GC-MS[3]

Compound	Relative Content (%)
Ligustilide	22.8
Butylidene phthalide	19.5



Note: This study identified 47 chemical compounds, with ligustilide and butylidene phthalide being the main constituents, accounting for a significant portion of the essential oil.

Table 3: Major Volatile Components from Angelica acutiloba Identified by Solvent-Free Solid Injector Method[4][5]

Compound	Relative Content (%)
Butylidene phthalide	17.82
Furfural	13.67

Experimental Protocols

The analysis of VOCs in Angelica acutiloba root typically involves sample preparation to extract the volatile fraction, followed by separation and identification using GC-MS. Below are detailed methodologies synthesized from common practices in the cited literature.

Sample Preparation: Steam Distillation (SD)

- Plant Material: Freshly collected roots of Angelica acutiloba are washed and weighed.
- Hydrodistillation: The root material is placed in a distillation flask with a known volume of distilled water.
- Extraction: The mixture is heated to boiling, and the steam, carrying the volatile compounds, is passed through a condenser.
- Collection: The condensed liquid (hydrosol and essential oil) is collected in a receiving vessel. The essential oil, being less dense, separates from the aqueous layer.
- Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate and stored in a sealed vial at a low temperature (e.g., -20°C) until GC-MS analysis.

Sample Preparation: Headspace-Solid Phase Microextraction (HS-SPME)[1][2]



- Plant Material: A small amount of finely ground fresh root material is placed in a headspace vial.
- Adsorption: An SPME fiber (e.g., coated with polydimethylsiloxane/divinylbenzene) is exposed to the headspace above the sample for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 60°C) to allow for the adsorption of volatile compounds.
- Desorption: The SPME fiber is then retracted and immediately inserted into the injection port of the gas chromatograph for thermal desorption of the analytes onto the GC column.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

- Gas Chromatograph: An Agilent 6890 GC system (or equivalent) coupled with a 5973 mass selective detector is commonly used.
- Column: A capillary column such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 μ m film thickness) is suitable for separating the volatile compounds.
- Oven Temperature Program:
 - Initial temperature: 50°C, hold for 2 minutes.
 - Ramp: Increase to 150°C at a rate of 5°C/minute.
 - Ramp 2: Increase to 250°C at a rate of 10°C/minute, hold for 10 minutes.
- Injector Temperature: 250°C.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.
- Mass Spectrometer:
 - Ionization Mode: Electron Impact (EI).
 - Ionization Energy: 70 eV.
 - Mass Range: m/z 40-550.



• Ion Source Temperature: 230°C.

Quadrupole Temperature: 150°C.

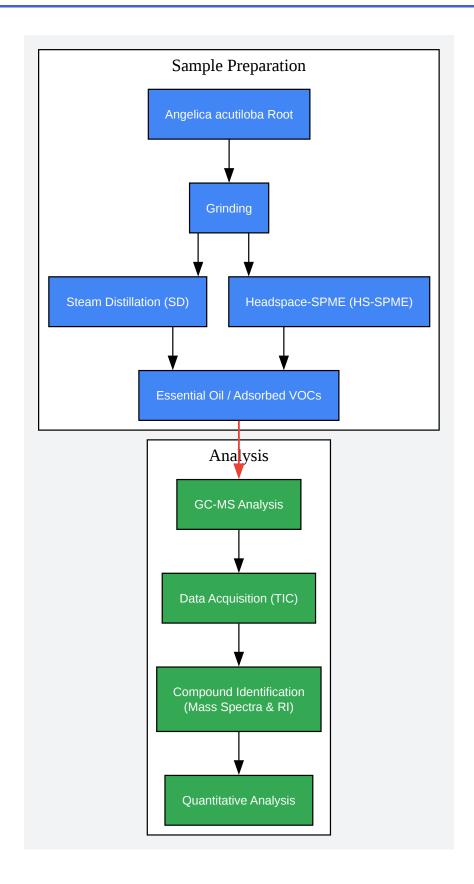
Compound Identification: The identification of the volatile constituents is based on the
comparison of their retention indices (relative to a homologous series of n-alkanes) and their
mass spectra with those of authentic standards or with data from mass spectral libraries
(e.g., NIST, Wiley).

Visualizing the Experimental Workflow and Biological Activities

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for VOC analysis and the signaling pathways associated with the biological activities of key compounds identified in Angelica acutiloba root.

Experimental Workflow





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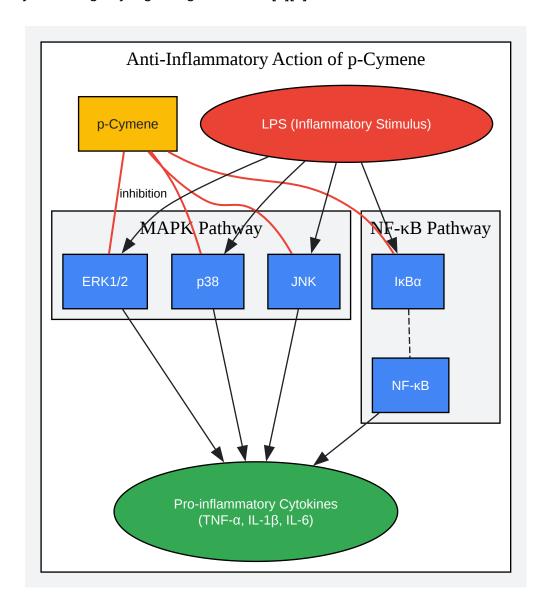
GC-MS workflow for A. acutiloba root VOCs.



Signaling Pathways of Major Volatile Compounds

The volatile constituents of Angelica acutiloba root are known to possess a range of biological activities. The diagrams below depict the putative signaling pathways through which some of these compounds may exert their effects.

p-Cymene, a major monoterpene in Angelica acutiloba, has demonstrated anti-inflammatory properties by inhibiting key signaling cascades.[1][6]

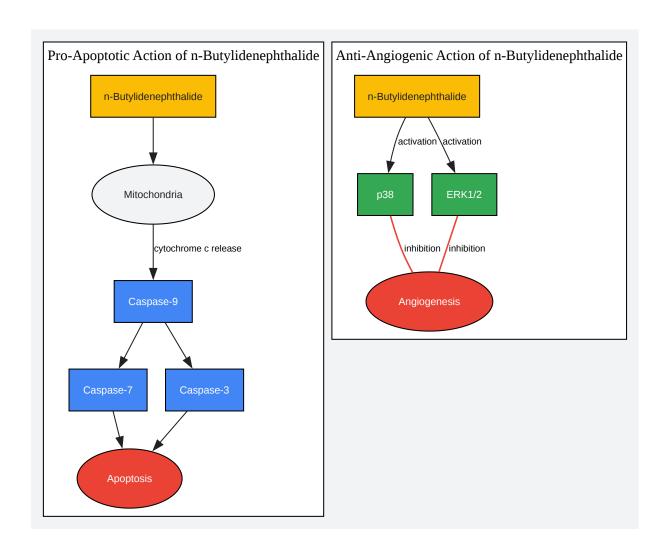


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p-Cymene inhibits inflammatory cytokine production.



n-Butylidenephthalide, a characteristic phthalide of Angelica species, has been shown to induce apoptosis in cancer cells and inhibit angiogenesis.[2][5][7]

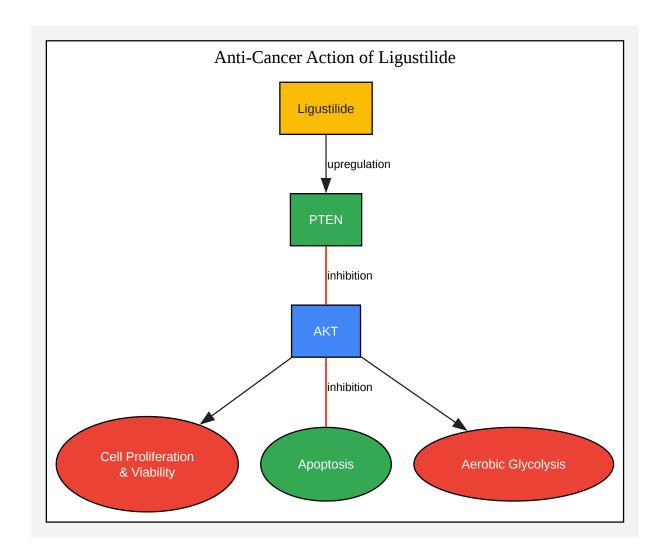


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Dual actions of n-butylidenephthalide.

Ligustilide, another major phthalide, has been investigated for its anti-cancer effects, which may be mediated through the PTEN/AKT signaling pathway.[8]





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Ligustilide's impact on the PTEN/AKT pathway.

Conclusion

The analysis of volatile organic compounds in Angelica acutiloba root by GC-MS reveals a complex mixture of bioactive molecules, with phthalides and monoterpenes as the predominant chemical classes. The quantitative variations observed across different studies underscore the importance of standardized analytical protocols for quality control and drug development purposes. The major VOCs, including ligustilide, n-butylidenephthalide, and p-cymene, exhibit promising pharmacological activities through their interaction with key cellular signaling pathways. This technical guide provides a foundational resource for researchers and scientists to further explore the therapeutic potential of Angelica acutiloba and its volatile constituents.



Further research is warranted to fully elucidate the mechanisms of action and to explore the synergistic effects of these compounds.

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